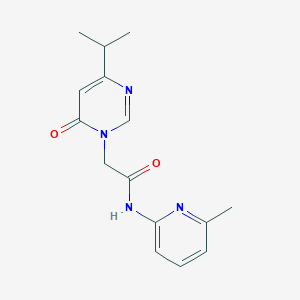
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The compound can be synthesized through various organic reactions involving pyrimidine derivatives. A common method involves reacting isocyanides with pyrimidine precursors under controlled conditions to yield the desired acetamide structure. The synthesis process typically results in moderate yields, often between 49% and 66%, depending on the specific reactants and conditions used .
Antimicrobial Activity
Research has demonstrated that derivatives of 6-oxopyrimidine compounds exhibit significant antimicrobial activity. For instance, several synthesized derivatives have shown promising antibacterial and antifungal properties against various pathogens. The activity is often assessed using Minimum Inhibitory Concentration (MIC) values, with some compounds reaching MICs as low as 0.5 µg/mL against certain bacterial strains .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. Compounds structurally related to this acetamide have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468, showing notable cytotoxic effects. The IC50 values for these compounds ranged from 10 µM to 20 µM, suggesting a potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Acetylcholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer's .
- Topoisomerase Inhibition : Some studies suggest that related compounds may act as inhibitors of topoisomerases, enzymes that play a significant role in DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .
- Antioxidant Activity : Compounds with similar structures have also been reported to exhibit antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells .
Case Studies
Several studies have explored the biological efficacy of pyrimidine-based compounds:
- Study on Antimicrobial Efficacy : A series of 6-oxopyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the N-position significantly enhanced antibacterial activity compared to unmodified counterparts .
- Anticancer Evaluation : A recent evaluation of a library of pyrimidine derivatives included testing against multiple cancer cell lines. Notably, compounds similar to this compound showed selective cytotoxicity towards breast cancer cells with minimal effects on normal cells .
Data Tables
| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Target |
|---|---|---|---|---|
| This compound | Structure | 0.5 | 15 | AChE |
| Related Compound A | Structure | 1.0 | 12 | Topoisomerase |
| Related Compound B | Structure | 0.8 | 18 | Antioxidant |
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(2)12-7-15(21)19(9-16-12)8-14(20)18-13-6-4-5-11(3)17-13/h4-7,9-10H,8H2,1-3H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOEQUJQUMJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













